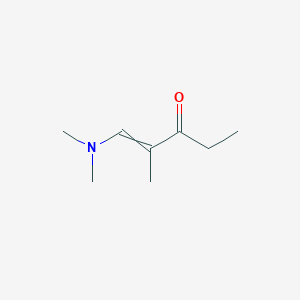acetonitrile](/img/structure/B8496274.png)
[Benzyl(2-hydroxyethyl)amino](4-fluorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(2-hydroxyethyl)aminoacetonitrile is a chemical compound with the molecular formula C16H17FN2O. This compound is known for its unique structure, which includes a benzyl group, a hydroxyethyl group, an amino group, and a fluorophenyl group attached to an acetonitrile moiety. It has a molecular weight of 284.33 g/mol and is used in various scientific research applications due to its reactivity and selectivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-hydroxyethyl)aminoacetonitrile typically involves the reaction of benzylamine with 2-chloroethanol to form benzyl(2-hydroxyethyl)amine. This intermediate is then reacted with 4-fluorobenzyl cyanide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(2-hydroxyethyl)aminoacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of benzyl(2-oxoethyl)amino(4-fluorophenyl)acetonitrile.
Reduction: Formation of benzyl(2-hydroxyethyl)amino(4-fluorophenyl)ethylamine.
Substitution: Formation of various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Benzyl(2-hydroxyethyl)aminoacetonitrile is used in a variety of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl(2-hydroxyethyl)aminoacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydroxyethyl and amino groups play a crucial role in its binding affinity and specificity. The fluorophenyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl(2-hydroxyethyl)amino(4-chlorophenyl)acetonitrile
- Benzyl(2-hydroxyethyl)amino(4-bromophenyl)acetonitrile
- Benzyl(2-hydroxyethyl)amino(4-methylphenyl)acetonitrile
Uniqueness
Benzyl(2-hydroxyethyl)aminoacetonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a bioactive molecule compared to its analogs with different substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C17H17FN2O |
|---|---|
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
2-[benzyl(2-hydroxyethyl)amino]-2-(4-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C17H17FN2O/c18-16-8-6-15(7-9-16)17(12-19)20(10-11-21)13-14-4-2-1-3-5-14/h1-9,17,21H,10-11,13H2 |
Clé InChI |
QNYSAHICBQFYAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCO)C(C#N)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4-Dimethoxyphenylamino)-methyl]-benzoic Acid](/img/structure/B8496198.png)


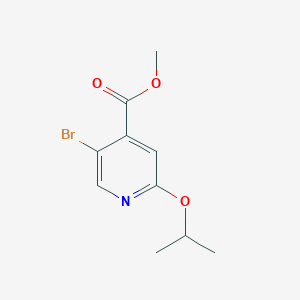


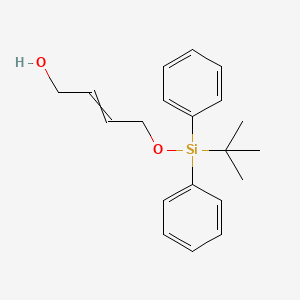
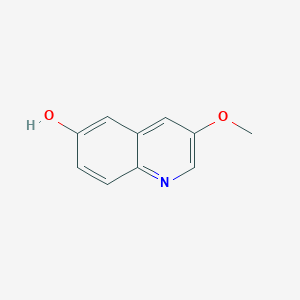
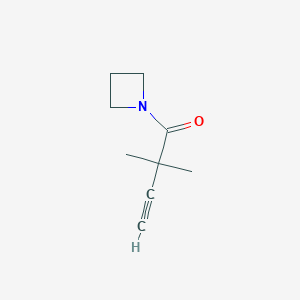
![tert-Butyl N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]carbamate](/img/structure/B8496244.png)

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8496254.png)

